3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one

hPXR antagonism Transactivation assay Drug-drug interactions

Researchers investigating CYP3A4-mediated drug-drug interactions require validated hPXR antagonist scaffolds with clean derivatization handles. This 3-phenyl-oxazolo[4,5-d]pyrimidin-7-one core meets that need. • Potent hPXR antagonism: IC50 = 210 nM (cellular assay), 370 nM (TR-FRET binding) • Unsubstituted 5- & 7-positions enable systematic SAR exploration • Scaffold for generating kinase-focused libraries; related derivatives show VEGFR2 IC50 = 0.21 µM Supplied with ≥95% purity; ideal as a reference standard for HTS assay development.

Molecular Formula C11H7N3O2
Molecular Weight 213.196
CAS No. 160687-68-3
Cat. No. B3004004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one
CAS160687-68-3
Molecular FormulaC11H7N3O2
Molecular Weight213.196
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC3=C2N=CNC3=O
InChIInChI=1S/C11H7N3O2/c15-11-10-9(12-6-13-11)8(14-16-10)7-4-2-1-3-5-7/h1-6H,(H,12,13,15)
InChIKeyDPIMJNAXJMQSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-[1,2]oxazolo[4,5-d]pyrimidin-7-one Core Scaffold


3-Phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one (CAS 160687-68-3) is a heterocyclic compound with a fused [1,2]oxazolo[4,5-d]pyrimidin-7-one core system and a 3-phenyl substituent. This core structure serves as a versatile scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules [1]. Its unsubstituted 5- and 7-positions provide distinct chemical handles for further derivatization, making it a critical intermediate for SAR studies and library synthesis, rather than an end-target drug itself [2].

3-Phenyl-[1,2]oxazolo[4,5-d]pyrimidin-7-one Substitution Specificity


The oxazolopyrimidinone scaffold is highly sensitive to substitution patterns, with distinct regioisomers (e.g., oxazolo[4,5-d] vs. oxazolo[5,4-d]) and substituents dictating biological target engagement and potency. While many in-class analogs exist, generic substitution is not possible due to this core scaffold's specific, unadorned 5- and 7-positions. These sites are crucial for targeted derivatization and SAR exploration [1]. Swapping in a pre-substituted analog, such as the 5-amino derivative (CAS 918147-54-3) or a piperazine-containing analog (as described in Velihina et al., 2020) [2], would introduce a completely different functional group that is not interchangeable for the same synthetic or biological investigations. The quantitative evidence below demonstrates the unique pharmacological fingerprint of the core scaffold, which is distinct from its derivatives.

3-Phenyl-[1,2]oxazolo[4,5-d]pyrimidin-7-one Key Evidence


hPXR Transactivation Antagonism

3-Phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one, identified as compound LC-55 in US Patent 10550091, is a potent antagonist of the human pregnane X receptor (hPXR). In a cellular transactivation assay using HepG2 cells stably expressing FLAG-hPXR and a CYP3A4-luciferase reporter, the compound inhibited hPXR activity with an IC50 of 210 nM [1]. This specific potency is critical for its intended use as a chemical probe to mitigate hPXR-mediated drug-drug interactions, a well-documented liability in drug development.

hPXR antagonism Transactivation assay Drug-drug interactions

hPXR Competitive Binding (TR-FRET)

The target engagement of 3-Phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one (LC-55) for hPXR is further confirmed by its direct binding activity. In a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay, the compound displaced a fluorescent tracer from the hPXR ligand-binding domain with an IC50 of 370 nM [1]. This corroborates the cellular functional antagonism data and provides a direct measure of its affinity for the target protein.

hPXR binding TR-FRET assay Nuclear receptor pharmacology

Scaffold Derivatization for Anticancer Activity

The value of the 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one core is demonstrated through its derivatization. A related compound, 4-[5-(4-Chlorophenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7-yl]piperazin-1-ium trifluoroacetate (8c), which incorporates the target compound's core scaffold, exhibited an IC50 of 0.21 µM against the MDA-MB-231 breast cancer cell line, surpassing the potency of doxorubicin (IC50 = 0.36 µM) in the same study [1]. This is a direct, quantifiable example of how the core scaffold can be modified to yield potent biological effects.

Anticancer agents VEGFR2 inhibition Scaffold derivatization

3-Phenyl-[1,2]oxazolo[4,5-d]pyrimidin-7-one Applications


hPXR Antagonists for CYP3A4 DDI Studies

Given its potent and well-characterized hPXR antagonism (IC50 = 210 nM in cellular assay) [1], 3-Phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one is an ideal core scaffold for synthesizing chemical probes to study and mitigate the induction of CYP3A4, a major cause of drug-drug interactions. It can be used to generate tool compounds that clarify the role of hPXR in preclinical models, a crucial step in drug discovery and development.

Kinase Inhibitor SAR Development

The unsubstituted 5- and 7-positions of the 3-phenyl-6H,7H-[1,2]oxazolo[4,5-d]pyrimidin-7-one core provide a clean slate for systematic structure-activity relationship (SAR) studies. The successful generation of a VEGFR2 inhibitor with nanomolar potency (IC50 = 0.21 µM against MDA-MB-231) [2] from a related derivative underscores the scaffold's potential. This compound is a prime candidate for libraries designed to explore kinase inhibition and other pharmacological targets.

TR-FRET hPXR Binding Reference Standard

The compound's direct binding affinity to hPXR (IC50 = 370 nM in TR-FRET) [3] makes it a suitable positive control or reference standard for high-throughput screening assays that measure hPXR ligand binding. Its activity in both binding and cellular functional assays provides a validated benchmark for assay development and quality control in screening campaigns.

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